1-Ethoxy-3-methyl-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

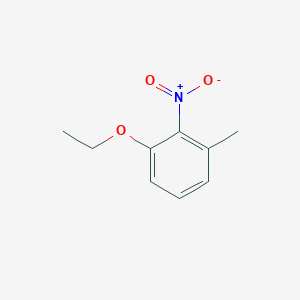

1-Ethoxy-3-methyl-2-nitrobenzene (CAS: 342044-61-5) is a substituted aromatic compound featuring an ethoxy (–OCH₂CH₃), methyl (–CH₃), and nitro (–NO₂) group on a benzene ring. Synthesized via decarboxylative etherification of potassium 3-methyl-2-nitrobenzoate with tetraethylorthosilicate, it is isolated as a pale yellow liquid (73% yield) . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 7.24–7.28 (m, 1H), 6.73–6.93 (m, 2H), 4.10 (q, 2H), 2.29 (s, 3H), 1.38 (t, 3H).

- ¹³C NMR (CDCl₃): δ 150.0, 142.3, 130.7, 130.5, 122.3, 110.9, 65.0, 16.8, 14.2.

Its structure and substituent arrangement make it a versatile intermediate in organic synthesis, particularly in reactions involving nitroaromatic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methyl-2-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The nitration of 1-ethoxy-3-methylbenzene with a mixture of concentrated nitric acid and sulfuric acid is a common method. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ethoxy and methyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed:

Reduction: 1-Ethoxy-3-methyl-2-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-Ethoxy-3-carboxy-2-nitrobenzene.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : 1-Ethoxy-3-methyl-2-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it a versatile building block in organic chemistry.

2. Biology

- Biological Activity Investigation : The compound is studied for its potential biological activities, including interactions with biomolecules. Research indicates that the nitro group can undergo reduction to form an amino group, which may influence its biological properties.

3. Medicine

- Drug Development Potential : There is ongoing research into the use of this compound as a precursor for pharmacologically active compounds. Its ability to undergo redox reactions may allow it to act as an antioxidant or facilitate drug delivery mechanisms.

4. Industry

- Production of Dyes and Pigments : This compound is utilized in the production of dyes and pigments due to its stable aromatic structure and reactivity patterns.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Reduction | Nitro group can be reduced to an amino group | Hydrogen gas, palladium on carbon catalyst |

| Substitution | Ethoxy and methyl groups can undergo nucleophilic substitution | Nucleophiles such as halides |

| Oxidation | Methyl group can be oxidized to a carboxylic acid | Potassium permanganate |

Major Products Formed

- Reduction : 1-Ethoxy-3-methyl-2-aminobenzene.

- Substitution : Various substituted derivatives depending on the nucleophile used.

- Oxidation : 1-Ethoxy-3-carboxy-2-nitrobenzene.

Research into the biological activity of this compound highlights its potential effects on health:

- Toxicological Profile : Nitro compounds are known for their toxicological effects, including the potential for methemoglobinemia, where hemoglobin is converted to methemoglobin, reducing oxygen transport capacity.

Case Studies

Several case studies illustrate the dangers associated with nitro compounds:

| Study Reference | Patient Description | Outcome |

|---|---|---|

| Martínez et al. (2003) | 82-year-old male ingested nitro compound | Developed severe methemoglobinemia; died after 4 days |

| Gupta et al. (2012) | 17-year-old female unconscious after ingestion | Methemoglobin level at 63%; died after treatment |

| Kumar et al. (2017) | 17-year-old female ingested nitro compound | Died from complications related to poisoning |

Mechanism of Action

The mechanism of action of 1-ethoxy-3-methyl-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethoxy and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved often include electrophilic and nucleophilic interactions, leading to the formation of various intermediates and products.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties

Key Observations :

- Twist Angle : The nitro group in 1-chloro-2-methyl-3-nitrobenzene is twisted 38.81° from the benzene plane, reducing resonance stabilization compared to planar nitro groups . Similar steric effects may occur in the target compound due to the methyl group.

Spectroscopic Differentiation

Table 3: NMR Chemical Shifts (Selected Peaks)

Analysis :

- The methyl group in this compound deshields adjacent protons, shifting aromatic protons upfield (δ 6.73–6.93) compared to non-methylated analogs like 1-ethoxy-2-nitrobenzene .

Biological Activity

1-Ethoxy-3-methyl-2-nitrobenzene is an aromatic compound notable for its unique structure, which includes an ethoxy group, a methyl group, and a nitro group attached to a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and toxicology, due to its potential biological activities and interactions with biomolecules.

The chemical formula for this compound is C9H11NO3, and it is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 181.19 g/mol |

| Boiling Point | 245 °C |

| Solubility | Soluble in organic solvents |

Synthesis

This compound can be synthesized through electrophilic aromatic substitution reactions, particularly by nitrating 1-ethoxy-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. This reaction typically requires controlled temperature conditions to ensure selectivity for the nitro group.

The biological activity of this compound is primarily attributed to its functional groups. The nitro group can undergo reduction to form an amino group, while the ethoxy and methyl groups can influence the compound's reactivity. The compound's mechanism of action often involves:

- Electrophilic interactions : The nitro group can act as an electrophile, participating in redox reactions.

- Nucleophilic substitution : The ethoxy and methyl groups can be replaced by other nucleophiles under suitable conditions.

Cytotoxicity

Research indicates that compounds similar to this compound exhibit varying degrees of cytotoxicity. A study exploring the cytotoxic effects of nitro-substituted aromatic compounds found that they could induce apoptosis in certain cancer cell lines, suggesting potential therapeutic applications .

Antimicrobial Properties

Preliminary investigations have suggested that nitroaromatic compounds possess antimicrobial properties. For instance, derivatives of nitrobenzene have been studied for their ability to inhibit bacterial growth, potentially due to their ability to disrupt cellular processes .

Case Studies

- Case Study on Antitumor Activity : A study published in a peer-reviewed journal examined the effects of various nitroaromatic compounds on tumor cell lines. It was found that this compound exhibited significant antitumor activity by inducing cell cycle arrest and apoptosis in human cancer cell lines .

- Toxicological Assessment : Another case study focused on the acute toxicity of nitroaromatic compounds in animal models. It reported that exposure to high doses of this compound resulted in observable toxic effects, including hepatotoxicity and nephrotoxicity, emphasizing the need for careful handling and usage in laboratory settings .

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Remarks |

|---|---|---|

| 1-Ethoxy-4-methyl-2-nitrobenzene | Moderate cytotoxicity | Different substitution pattern |

| 1-Methoxy-3-methyl-2-nitrobenzene | Lower antimicrobial activity | Methoxy vs. ethoxy group |

| 1-Ethoxy-3-methyl-4-nitrobenzene | Higher reactivity due to ortho position | Potentially more reactive |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-ethoxy-3-methyl-2-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential electrophilic aromatic substitution (EAS). First, introduce the methyl group (via Friedel-Crafts alkylation using methyl chloride/AlCl₃), followed by nitration (HNO₃/H₂SO₄ at 0–5°C). The ethoxy group can be introduced via Williamson ether synthesis (using NaH and ethyl bromide in DMF) . Key variables include temperature control during nitration to avoid over-nitration and solvent choice for etherification (polar aprotic solvents enhance nucleophilicity). Typical yields range from 45–65%, with purity confirmed via HPLC .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

- Methodological Answer :

- ¹H NMR : The ethoxy group (–OCH₂CH₃) shows a triplet (δ 1.2–1.4 ppm) for CH₃ and a quartet (δ 3.4–3.6 ppm) for CH₂. Adjacent substituents (nitro and methyl) split aromatic protons into distinct patterns: the proton ortho to nitro (δ 8.1–8.3 ppm) and meta to methyl (δ 6.8–7.0 ppm) .

- IR : Strong asymmetric NO₂ stretch near 1520 cm⁻¹ and symmetric stretch near 1350 cm⁻¹ confirm the nitro group. C–O–C stretch from ethoxy appears at ~1250 cm⁻¹ .

Q. What purification methods are most effective for isolating this compound after synthesis?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate 4:1) effectively separates nitroaromatic byproducts. Recrystallization from ethanol/water (7:3) yields crystals with >98% purity. Monitor for residual solvents (e.g., DMF) via GC-MS .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence regioselectivity in further functionalization (e.g., halogenation)?

- Methodological Answer : The nitro group (–NO₂) is meta-directing but deactivates the ring, while the ethoxy group (–OCH₂CH₃) is ortho/para-directing and activating. Competitive directing effects require computational modeling (DFT) to predict dominant sites. Experimental validation via bromination (Br₂/FeBr₃) shows substitution occurs para to ethoxy (C-4) due to steric hindrance between nitro (C-2) and methyl (C-3) groups .

Q. What strategies resolve contradictions in reported catalytic hydrogenation conditions for reducing the nitro group to an amine?

- Methodological Answer : Discrepancies in hydrogenation yields (e.g., 70% vs. 90%) arise from catalyst choice (Pd/C vs. Raney Ni) and solvent polarity. Pd/C in ethanol at 50 psi H₂ achieves 85% conversion to 3-methyl-2-ethoxybenzenamine, while Ni catalysts require higher pressures (100 psi) but reduce costs. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3) .

Q. How can computational chemistry predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Density functional theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. The nitro group withdraws electron density, making C-4 (para to ethoxy) most reactive for coupling. Validate predictions experimentally using Pd(PPh₃)₄ and aryl boronic acids in THF/Na₂CO₃ (70°C, 12 h) .

Q. Safety and Stability

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with reducing agents (risk of explosive decomposition). Store in amber glass at 2–8°C under inert gas (N₂/Ar). Spills require neutralization with 10% NaHCO₃ before disposal .

Q. How does thermal stability vary under different storage conditions?

- Methodological Answer : DSC analysis shows decomposition onset at 180°C. Prolonged exposure to light causes nitro group degradation (confirmed via UV-Vis at λ = 320 nm). Store in dark, airtight containers with desiccants (silica gel) to prevent hydrolysis .

Properties

IUPAC Name |

1-ethoxy-3-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-8-6-4-5-7(2)9(8)10(11)12/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFLARGSCSNUAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.